molecular formula C8H10FN B14026098 2-deuterio-4-fluoro-N,N-dimethylaniline

2-deuterio-4-fluoro-N,N-dimethylaniline

Cat. No.: B14026098
M. Wt: 140.18 g/mol
InChI Key: YJEHCGOJNJUOII-UICOGKGYSA-N
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Description

2-Deuterio-4-fluoro-N,N-dimethylaniline is a deuterated aromatic amine with a fluorine substituent at the para position and deuterium at the ortho position of the benzene ring. The N,N-dimethyl groups enhance electron-donating properties, making the compound valuable in mechanistic studies, pharmaceutical synthesis, and materials science. Deuterium incorporation at the 2-position introduces isotopic effects, such as altered bond vibrational frequencies (C–D vs. The fluorine atom at the 4-position modulates electronic properties, influencing reactivity and intermolecular interactions .

Properties

Molecular Formula

C8H10FN

Molecular Weight

140.18 g/mol

IUPAC Name

2-deuterio-4-fluoro-N,N-dimethylaniline

InChI

InChI=1S/C8H10FN/c1-10(2)8-5-3-7(9)4-6-8/h3-6H,1-2H3/i5D

InChI Key

YJEHCGOJNJUOII-UICOGKGYSA-N

Isomeric SMILES

[2H]C1=CC(=CC=C1N(C)C)F

Canonical SMILES

CN(C)C1=CC=C(C=C1)F

Origin of Product

United States

Preparation Methods

Preparation of N,N-Dimethylanilines

Specific Preparation Methods for 2-Deuterio-4-fluoro-N,N-dimethylaniline

Method 1: Halogenation of N,N-Dimethylaniline N-Oxides Followed by Deuteration

A highly selective method for preparing 4-halogenated N,N-dimethylanilines involves the use of N,N-dimethylaniline N-oxides as substrates. Treatment of these N-oxides with halogenating agents such as thionyl bromide or other halogen sources leads to selective substitution at the 4-position.

  • Procedure:

    • Prepare the N-oxide of N,N-dimethylaniline.
    • React with thionyl bromide or analogous fluorinating agents under controlled conditions to introduce the halogen at the 4-position.
    • Subsequent reduction of the N-oxide restores the aniline functionality.
  • Deuterium Introduction:

    • The 2-position deuterium can be introduced by ortho-metalation of the halogenated N,N-dimethylaniline followed by quenching with deuterium oxide (D2O).
    • Alternatively, deuterium exchange can be performed under acidic or basic conditions in deuterated solvents.
  • Yields and Selectivity:

    • This method yields high regioselectivity for the 4-position halogenation with minimal formation of 2-substituted isomers.
    • Yields of isolated 4-halogenated N,N-dimethylanilines can reach up to 69% under optimized conditions.
  • Reference Data:

    • The Journal of Organic Chemistry reports selective 4-bromination of substituted N,N-dialkylaniline N-oxides with up to 69% yield and no evidence of 2-bromo substitution, indicating high regioselectivity suitable for analogous fluorination.

Method 2: Directed Ortho-Metalation and Deuteration of 4-Fluoro-N,N-Dimethylaniline

Another approach involves:

  • Starting from commercially available or synthesized 4-fluoro-N,N-dimethylaniline.
  • Performing directed ortho-metalation (using strong bases such as butyllithium or lithium diisopropylamide) at the 2-position.
  • Quenching the resulting organometallic intermediate with deuterium oxide (D2O) to introduce deuterium at the 2-position.

  • Advantages:

    • High regioselectivity for ortho position due to the directing effect of the amino group.
    • Efficient incorporation of deuterium.
  • Considerations:

    • Requires careful control of reaction temperature and moisture exclusion.
    • Organolithium reagents are moisture sensitive and require inert atmosphere.
  • Typical Reaction Conditions:

    • Solvent: Anhydrous tetrahydrofuran or ether.
    • Temperature: −78 °C to 0 °C during metalation step.
    • Quenching with excess D2O.

Method 3: Synthesis via Halogenated Aniline Precursors and Subsequent N,N-Dimethylation and Deuteration

  • Step 1: Synthesize or procure 4-fluoroaniline.
  • Step 2: Perform N,N-dimethylation of 4-fluoroaniline using methylating agents such as formaldehyde and formic acid (Eschweiler–Clarke methylation) or methyl iodide with a base.
  • Step 3: Introduce deuterium at the 2-position by directed ortho-metalation and quenching with D2O.

  • Notes:

    • The Eschweiler–Clarke methylation is mild and avoids over-alkylation.
    • Ortho-metalation requires strong bases and low temperatures.

Summary Table of Preparation Methods

Method No. Starting Material Key Reagents/Conditions Deuterium Introduction Yield (%) Selectivity Notes
1 N,N-Dimethylaniline N-oxide Thionyl halide (e.g., SOBr2), reduction steps Ortho-metalation + D2O quench Up to 69% High 4-position selectivity Requires N-oxide preparation and reduction
2 4-Fluoro-N,N-dimethylaniline Butyllithium or LDA, anhydrous solvent, low T Quenching with D2O Moderate High ortho selectivity Sensitive to moisture, requires inert atmosphere
3 4-Fluoroaniline Eschweiler–Clarke methylation or methyl iodide Ortho-metalation + D2O quench Moderate Good Multi-step synthesis, mild methylation

Purification and Characterization

  • Purification: Flash chromatography on silica gel using solvent mixtures such as pentane/ethyl acetate with a small amount of triethylamine is commonly employed to isolate pure products.
  • Characterization:
    • Nuclear magnetic resonance spectroscopy (NMR) confirms the presence of deuterium by the disappearance or alteration of proton signals at the 2-position.
    • Mass spectrometry verifies the molecular weight increase due to deuterium.
    • Infrared spectroscopy (IR) and melting point determination further support compound identity.

Chemical Reactions Analysis

Types of Reactions: 4-Fluoro-N,N-dimethylaniline-2-D undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

4-Fluoro-N,N-dimethylaniline-2-D has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Fluoro-N,N-dimethylaniline-2-D involves its interaction with specific molecular targets. The compound can undergo electrophilic aromatic substitution reactions, where the fluorine atom and the dimethylamino group influence the reactivity of the aromatic ring. These interactions can lead to the formation of various biologically active compounds .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Halogen-Substituted N,N-Dimethylanilines

Key Compounds:
  • 4-Fluoro-N,N-dimethylaniline (4-FDMA)
  • 4-Bromo-N,N-dimethylaniline (4-BrDMA)
  • 4-Chloro-N,N-dimethylaniline (4-ClDMA)
Structural and Electronic Differences:

Density functional theory (DFT) studies reveal distinct electronic properties due to halogen electronegativity and size:

Property 4-FDMA 4-BrDMA 4-ClDMA 2-D-4-FDMA (Inferred)
Ionization Potential (eV) 8.12 7.98 8.05 ~8.10*
Electrophilicity Index 1.45 1.32 1.38 ~1.43*
C–X Bond Length (Å) 1.34 (C–F) 1.91 (C–Br) 1.73 (C–Cl) 1.34 (C–F)
Reactivity Trends:
  • Fluorine (high electronegativity) withdraws electron density, reducing nucleophilic aromatic substitution (NAS) rates compared to bromine or chlorine .
  • Deuterium at the 2-position may slow NAS via kinetic isotope effects (KIE) in reactions involving C–H(D) bond cleavage .

Positional Isomers: 3-Fluoro vs. 4-Fluoro Derivatives

  • 3-Fluoro-N,N-dimethylaniline (3-FDMA) exhibits meta-directing effects, whereas 4-FDMA is para-substituted.
  • 13C NMR Shifts :
    • 4-FDMA: C-4 (fluorinated carbon) shows a downfield shift (δ ~162 ppm) due to fluorine’s electronegativity .
    • 3-FDMA: C-3 (fluorinated) and adjacent carbons display distinct splitting patterns due to spin-spin coupling with fluorine .
  • 2-Deuterio-4-FDMA : Deuterium at C-2 causes isotopic shifts in neighboring carbons (C-1 and C-3) in 13C NMR, detectable via high-resolution spectroscopy .

Deuterated vs. Non-Deuterated Analogues

  • Kinetic Isotope Effects (KIE) : Reactions involving C–H(D) bond breaking (e.g., hydrogen abstraction) show KIE values (kH/kD) of 2–7, depending on the mechanism .
  • Vibrational Spectroscopy : C–D stretching (~2100 cm⁻¹) vs. C–H (~3000 cm⁻¹) in IR/Raman spectra .
  • Stability : Deuterium’s stronger bond (C–D vs. C–H) may enhance thermal stability, as seen in deuterated pharmaceuticals .

Donor Groups in Dye-Sensitized Solar Cells (DSSCs)

  • N,N-Dimethylaniline vs. Triphenylamine :
    • N,N-Dimethylaniline-based dyes achieve ~8.2% device efficiency, comparable to triphenylamine derivatives, but require higher concentrations of co-adsorbents (e.g., CDCA) to reduce aggregation .
    • 2-Deuterio-4-FDMA : Deuteration may fine-tune aggregation behavior or electron-donating capacity, though experimental validation is needed .

Q & A

Q. What are the key synthetic routes for preparing 2-deuterio-4-fluoro-N,N-dimethylaniline, and how does isotopic labeling impact reaction optimization?

  • Methodological Answer : The synthesis typically involves selective deuteration of the parent compound, 4-fluoro-N,N-dimethylaniline (FDMA), using deuterated reagents such as D₂O or deuterated acids under controlled conditions. For example, halogen-deuterium exchange reactions at the ortho position can be achieved via sodium-mediated metallation followed by quenching with deuterated iodine . Isotopic labeling requires precise stoichiometric control and inert atmospheres to minimize proton contamination. Reaction progress should be monitored using GC-MS or LC-NMR to confirm deuteration efficiency and positional specificity .

Q. How can researchers characterize the structural and electronic properties of this compound using spectroscopic techniques?

  • Methodological Answer :
  • NMR : ¹H NMR reveals deuterium incorporation via the absence of proton signals at the ortho position. ¹⁹F NMR confirms fluorine retention, while ²H NMR quantifies isotopic purity .
  • IR/Raman : Vibrational modes of the C-D bond (~2100–2200 cm⁻¹) distinguish it from C-H bonds. Fluorine substitution alters aromatic ring vibrations, detectable via ring deformation bands .
  • Mass Spectrometry : High-resolution MS (HRMS) identifies isotopic patterns (e.g., M+1 peaks for deuterium) and fragmentation pathways .

Q. What safety protocols are critical when handling fluorinated and deuterated aromatic amines like this compound?

  • Methodological Answer :
  • Use PPE (gloves, goggles, fume hoods) to avoid dermal/ocular exposure, as fluorinated amines can penetrate lipid membranes .
  • Store deuterated compounds in airtight, light-resistant containers to prevent isotopic exchange or degradation.
  • Dispose of waste via specialized chemical treatment facilities to prevent environmental release of fluorinated byproducts .

Advanced Research Questions

Q. How do computational methods resolve contradictions in the photophysical behavior of 4-fluoro-N,N-dimethylaniline derivatives, and what insights apply to the deuterated analog?

  • Methodological Answer : Discrepancies in fluorescence mechanisms (e.g., charge transfer vs. planar emission) are addressed using:
  • TDDFT/ADC(2) : Simulate excited-state geometries and compare with experimental emission spectra. For FDMA, TDDFT/B3LYP erroneously predicts twisted intramolecular charge transfer (TICT), while ADC(2) correctly identifies planar S₁→S₀ emission .
  • Solvent Modeling : Continuum solvation models (e.g., PCM) account for solvent polarity effects on fluorescence quantum yields .
  • Isotopic Effects : Deuteration reduces vibrational coupling, potentially enhancing fluorescence lifetime in the deuterated analog .

Q. What mechanistic pathways explain the regioselectivity of metalation reactions in N,N-dimethylaniline derivatives, and how does deuteration influence these pathways?

  • Methodological Answer :
  • Sodium-Zincate Systems : Meta-metallation of FDMA derivatives occurs via a bimetallic intermediate (e.g., [(TMEDA)₂Na][ZnR₃]), where steric and electronic factors favor deprotonation at the ortho/meta positions .
  • Deuteration Effects : Kinetic isotope effects (KIEs) slow proton/deuteron transfer rates, altering regioselectivity ratios (e.g., ortho:meta:para) in halogenation or coupling reactions .

Q. How do metabolic pathways of N,N-dimethylaniline derivatives inform toxicity studies for fluorinated/deuterated analogs?

  • Methodological Answer :
  • In Vitro Metabolism : Liver microsomes catalyze N-demethylation and N-oxidation via cytochrome P450 and flavin-containing monooxygenases (FMOs), respectively .
  • Deuterium Effects : Deuteration at reactive positions (e.g., ortho) can reduce metabolic clearance (deuterium isotope effect) or stabilize metabolites, impacting toxicity profiles .
  • Analytical Workflow : Use LC-MS/MS to track deuterated metabolites (e.g., deuterated N-methylaniline) and compare pharmacokinetics with non-deuterated analogs .

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